1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(pyridin-2-yl)piperazine
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Overview
Description
1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by the presence of a difluoromethyl group, a pyrazole ring, a sulfonyl group, and a pyridyl-substituted piperazine moiety
Preparation Methods
The synthesis of 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethylation of the pyrazole ring can be achieved using difluoromethylating agents such as difluorochloromethane . The final step involves the coupling of the pyridyl-substituted piperazine with the sulfonylated pyrazole intermediate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group is known to enhance the compound’s binding affinity to these targets, leading to increased potency and efficacy . The sulfonyl group also plays a crucial role in stabilizing the compound’s interaction with its targets, thereby enhancing its overall activity .
Comparison with Similar Compounds
Similar compounds to 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE include:
Difluoromethyl 2-pyridyl sulfone: This compound shares the difluoromethyl and pyridyl groups but lacks the pyrazole and piperazine moieties.
Difluoromethylated pyrazoles: These compounds contain the difluoromethyl group and pyrazole ring but do not have the sulfonyl and pyridyl-substituted piperazine groups.
The uniqueness of 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE lies in its combination of these functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H19F2N5O2S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H19F2N5O2S/c1-11-14(12(2)22(19-11)15(16)17)25(23,24)21-9-7-20(8-10-21)13-5-3-4-6-18-13/h3-6,15H,7-10H2,1-2H3 |
InChI Key |
GYAPTUWFIJCODM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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